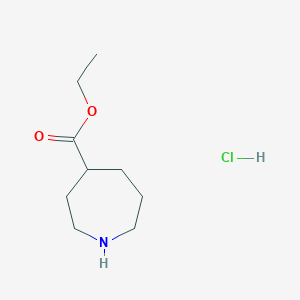
Ethyl azepane-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl azepane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a hydrochloride salt form of ethyl azepane-4-carboxylate, which is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl azepane-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 4-aminobutanoate with a suitable cyclizing agent to form the azepane ring, followed by esterification and subsequent conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
化学反応の分析
Types of Reactions: Ethyl azepane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
- Oxidation
生物活性
Ethyl azepane-4-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a seven-membered ring structure with an ethyl ester group and a carboxylic acid moiety. The presence of these functional groups contributes to its solubility and reactivity, making it a versatile compound in organic synthesis.
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes and receptors. It acts as a modulator or inhibitor, influencing biochemical pathways involved in several physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for developing therapeutic agents targeting metabolic disorders.
- Receptor Binding : Ethyl azepane derivatives may bind to neurotransmitter receptors, impacting neurological functions and presenting opportunities for treating central nervous system disorders.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Properties : Studies have demonstrated that derivatives of azepane compounds can inhibit viral replication. For instance, modifications at specific positions in the azepane structure have shown enhanced antiviral activity against influenza viruses .
- Cytotoxicity : The cytotoxic effects of ethyl azepane derivatives have been evaluated in cell cultures. These compounds often exhibit selective toxicity towards cancer cell lines while sparing normal cells, making them potential candidates for anticancer therapies .
- Pharmacological Applications : Ethyl azepane derivatives have been investigated for their role as pharmacological chaperones in lysosomal storage disorders like Gaucher disease. These compounds stabilize mutant enzymes, enhancing their activity and trafficking to lysosomes .
Case Studies
Several case studies highlight the biological activity of this compound:
特性
IUPAC Name |
ethyl azepane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8-4-3-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZCRNYNYXUTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














